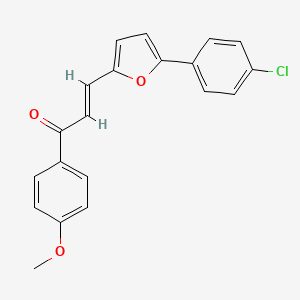

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

For industrial production, the process may be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors can be employed to enhance the efficiency and yield of the reaction. Purification of the product is typically achieved through recrystallization or column chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

Oxidation: Epoxides, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Halogenated or aminated derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

A significant application of this compound is its potential as an anticancer agent . Research indicates that derivatives of furan chalcones exhibit promising antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The compound has shown greater efficacy than traditional chemotherapeutics like cisplatin, particularly against MDA-MB468 breast cancer cells. It demonstrated a differential antiproliferative effect, meaning it selectively inhibits cancer cell growth while sparing normal cells. This property could lead to fewer side effects compared to conventional treatments .

- Case Studies : In a study published in PubMed, (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one was highlighted for its ability to induce apoptosis in cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes .

Antimicrobial Properties

Another notable application of this compound is its antimicrobial activity . Recent studies have employed molecular docking techniques to evaluate its binding affinity against various microbial targets.

- Binding Affinity : The compound exhibited favorable binding energies in molecular docking studies, indicating potential effectiveness against bacterial pathogens. This suggests that it could serve as a lead compound for the development of new antimicrobial agents .

Chemical Reactivity and Synthesis

The synthesis and chemical reactivity of this compound have been extensively studied.

- Synthesis Techniques : Various synthetic routes have been explored, including the use of different oxidants for the transformation of precursor compounds into this furan chalcone derivative. For instance, the use of N-bromosuccinimide in THF has been reported to yield high conversions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

- Modification Studies : Research has shown that modifications to the furan and phenyl rings can enhance biological activity. For example, altering substituents on the aromatic rings can impact both the potency and selectivity towards cancer cells .

Spectroscopic Characterization

The characterization of this compound through various spectroscopic techniques provides insights into its structural properties.

| Technique | Findings |

|---|---|

| FT-IR | Characteristic absorption peaks indicating functional groups present |

| NMR | Detailed information about hydrogen environments and molecular structure |

| UV–Vis | Insights into electronic transitions and stability |

Mecanismo De Acción

The mechanism of action of (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one involves interaction with various molecular targets and pathways. It may inhibit enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific biological activity being studied.

Comparación Con Compuestos Similares

Similar Compounds

Chalcone: The parent compound with a similar structure but without the furan, chlorophenyl, and methoxyphenyl groups.

Flavonoids: Compounds with similar biological activities but different structural features.

Curcumin: A well-known compound with a similar conjugated system and biological properties.

Uniqueness

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is unique due to the presence of the furan ring, chlorophenyl group, and methoxyphenyl group, which contribute to its distinct chemical and biological properties.

Actividad Biológica

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound recognized for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Overview of Chalcones

Chalcones are a class of compounds characterized by their structure, which typically includes two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. They are known for their significant pharmacological potential, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities .

Synthesis and Structure

The compound is synthesized through the Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and 4-methoxyacetophenone in the presence of a base. This reaction is typically conducted in ethanol or methanol under reflux conditions . The unique structure of this chalcone, featuring both furan and chlorophenyl groups, contributes to its distinct biological properties.

Antimicrobial Activity

Research has indicated that chalcones exhibit considerable antimicrobial properties. For instance:

- In vitro studies have shown that derivatives of furan-based chalcones possess significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 64 µg/mL to 128 µg/mL .

- A study highlighted that the compound exhibited moderate activity against gram-positive and gram-negative bacteria, suggesting its potential as an antibacterial agent .

Anti-inflammatory Activity

Chalcones have been documented to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX):

- Case Study: A specific derivative demonstrated significant inhibition of COX-2 expression in human cell lines, indicating its potential use in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has garnered attention in recent research:

- Cytotoxicity Assays: In studies involving various cancer cell lines (e.g., H460, A549), the compound displayed cytotoxic effects with IC50 values ranging from 193.93 µg/mL to 371.36 µg/mL, indicating its effectiveness compared to standard chemotherapeutics .

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | H460 | 208.58 | |

| This compound | A549 | 193.93 | |

| Positive Control (5-Fluorouracil) | A549 | 371.36 |

The biological activity of this chalcone is attributed to its ability to interact with various molecular targets:

Propiedades

IUPAC Name |

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClO3/c1-23-17-8-4-14(5-9-17)19(22)12-10-18-11-13-20(24-18)15-2-6-16(21)7-3-15/h2-13H,1H3/b12-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIHYZIMCGPHDB-ZRDIBKRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.